Product packaging for 2-(4-Methylphenoxy)propanoyl chloride(Cat. No.:CAS No. 211184-90-6)

2-(4-Methylphenoxy)propanoyl chloride

Cat. No.: B3115775
CAS No.: 211184-90-6
M. Wt: 198.64 g/mol
InChI Key: GQDQDWHOFAGXHB-UHFFFAOYSA-N
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Description

Significance of Aryloxypropanoyl Chlorides in Organic Synthesis

Aryloxypropanoyl chlorides are a cornerstone in the synthesis of a variety of commercially significant compounds, particularly in the agrochemical sector. The aryloxyphenoxypropionate structure is a key feature in a class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. google.commdpi.com These herbicides are crucial for controlling grass weeds in broad-leaved crops. google.com The general structure allows for diverse modifications, enabling chemists to fine-tune the biological activity and selectivity of the final products. By converting the parent carboxylic acid into the more reactive acyl chloride, chemists can efficiently couple this important structural motif with other molecules.

Role of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, or acid chlorides, are organic compounds featuring a -COCl functional group. prepchem.com They are highly valued in organic synthesis due to their enhanced reactivity compared to their parent carboxylic acids. prepchem.com This heightened reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The conversion of a carboxylic acid to an acyl chloride is a common and critical step in many synthetic sequences. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com Once formed, the acyl chloride can readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. This versatility allows for the efficient synthesis of various carboxylic acid derivatives, as outlined in the table below.

NucleophileResulting Functional GroupProduct Class
Water (H₂O)-COOHCarboxylic Acid
Alcohol (R'-OH)-COOR'Ester
Ammonia (NH₃)-CONH₂Primary Amide
Primary Amine (R'-NH₂)-CONHR'Secondary Amide
Secondary Amine (R'₂NH)-CONR'₂Tertiary Amide
Carboxylate (R'-COO⁻)-COOOCR'Acid Anhydride

This interactive table summarizes the key transformations of acyl chlorides, highlighting their role as central intermediates in organic synthesis.

Specific Research Avenues for 2-(4-Methylphenoxy)propanoyl Chloride

The primary research application for this compound is its function as a reactive intermediate in the development of new, biologically active molecules. Its precursor, 2-(4-methylphenoxy)propanoic acid, is closely related to the herbicide Mecoprop (also known as MCPP), which is 2-(4-chloro-2-methylphenoxy)propanoic acid. wikipedia.orgnih.govmt.gov This structural similarity points to the main research direction for its acyl chloride derivative: the synthesis of novel herbicides.

Research in this area focuses on creating new derivatives by reacting this compound with various nucleophiles, particularly substituted amines and alcohols. For example, patents in the field describe reacting similar aryloxypropanoyl chlorides with aromatic or heterocyclic amines to produce a range of novel amide compounds. google.com These new compounds are then screened for their herbicidal activity, with the goal of discovering molecules that have improved efficacy, a broader spectrum of weed control, or better crop selectivity. google.commdpi.com The conversion of the parent acid to this compound is the key activating step that facilitates the synthesis of these extensive libraries of potential new herbicides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B3115775 2-(4-Methylphenoxy)propanoyl chloride CAS No. 211184-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDQDWHOFAGXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288573
Record name 2-(4-Methylphenoxy)propanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211184-90-6
Record name 2-(4-Methylphenoxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211184-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Methylphenoxy Propanoyl Chloride

Precursor Synthesis Pathways

The immediate precursor to 2-(4-methylphenoxy)propanoyl chloride is 2-(4-methylphenoxy)propanoic acid. The synthesis of this carboxylic acid is a critical first step.

The most prevalent method for synthesizing 2-(4-methylphenoxy)propanoic acid is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis typically proceeds by reacting p-cresol (B1678582) (4-methylphenol) with a derivative of 2-chloropropanoic acid. The key steps are:

Deprotonation of p-cresol: p-Cresol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium p-cresolate (sodium 4-methylphenoxide). This deprotonation enhances the nucleophilicity of the phenolic oxygen.

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of a 2-chloropropanoic acid ester (e.g., ethyl 2-chloropropanoate). This Sₙ2 reaction displaces the chloride ion and forms an ether linkage, yielding an ester of 2-(4-methylphenoxy)propanoic acid. Using an ester of 2-chloropropanoic acid is often preferred over the acid itself to avoid side reactions.

Hydrolysis: The final step is the hydrolysis of the resulting ester, typically under basic or acidic conditions, to yield the desired 2-(4-methylphenoxy)propanoic acid. Subsequent acidification of the reaction mixture precipitates the carboxylic acid product.

A similar synthesis is employed for related compounds, such as 2-(2-methylphenoxy)propanoic acid, where o-cresol (B1677501) is reacted with sodium 2-chloropropionate. Phase-transfer catalysts can also be utilized to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase.

The precursor, 2-(4-methylphenoxy)propanoic acid, possesses a chiral center at the C2 position of the propanoic acid chain, meaning it exists as a racemic mixture of two enantiomers (R and S). For specific applications, it is often necessary to resolve this mixture to obtain a single, optically pure enantiomer. For example, in the related herbicide mecoprop, the (R)-(+)-enantiomer possesses the herbicidal activity.

The most common method for resolving chiral carboxylic acids is through the formation of diastereomeric salts. This process involves:

Salt Formation: The racemic carboxylic acid is reacted with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (R)- or (S)-1-phenylethylamine. This reaction produces a mixture of two diastereomeric salts.

Fractional Crystallization: Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization from a suitable solvent. One diastereomer will preferentially crystallize out of the solution.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the single enantiomer of the carboxylic acid, which can be isolated. The chiral amine can often be recovered.

Another advanced technique for the separation of enantiomers of phenoxypropionic acids is through chiral column chromatography, specifically high-performance liquid chromatography (HPLC) using a chiral stationary phase or chiral additives in the mobile phase.

Acyl Chloride Formation Techniques

The conversion of the carboxylic acid group of 2-(4-methylphenoxy)propanoic acid into an acyl chloride is a standard nucleophilic acyl substitution reaction. This transformation replaces the hydroxyl (-OH) group with a chlorine (-Cl) atom, significantly increasing the compound's reactivity for subsequent synthetic steps.

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for the preparation of acyl chlorides from carboxylic acids. The reaction is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

The mechanism involves the carboxylic acid's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. The chloride ion, released in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of SO₂ and HCl.

ParameterTypical ConditionNotes
Stoichiometry1.1 to 2.0 equivalents (or used as solvent)Excess SOCl₂ ensures complete conversion and can be removed by distillation.
SolventNeat (no solvent), or inert solvents like toluene (B28343), dichloromethane (B109758) (DCM)Using SOCl₂ as the solvent is common for simple conversions.
TemperatureRoom temperature to reflux (approx. 79 °C)Heating is often required to drive the reaction to completion.
CatalystCatalytic amount of N,N-dimethylformamide (DMF) or pyridine (B92270)A catalyst can be used to accelerate the reaction, especially for less reactive acids.
WorkupRemoval of excess SOCl₂ and solvent under reduced pressure.The gaseous byproducts (SO₂, HCl) evolve during the reaction.

Oxalyl chloride ((COCl)₂) is another excellent reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder and more selective alternative to thionyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) and often requires a catalytic amount of N,N-dimethylformamide (DMF).

The mechanism with a DMF catalyst involves the initial formation of a Vilsmeier-Haack type reagent, an electrophilic chloro-iminium intermediate. This intermediate is the active chlorinating agent that reacts with the carboxylic acid. The byproducts of this reaction are all gaseous—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—which simplifies product purification.

ParameterTypical ConditionNotes
Stoichiometry1.1 to 1.5 equivalents of (COCl)₂A slight excess is used to ensure the reaction goes to completion.
SolventInert aprotic solvents (e.g., Dichloromethane, Toluene, Benzene)DCM is commonly used due to its inertness and low boiling point.
Temperature0 °C to Room TemperatureThe reaction is often started at a lower temperature and allowed to warm.
Catalyst1-2 drops of N,N-dimethylformamide (DMF)The catalyst is crucial for a smooth and rapid reaction.
WorkupRemoval of solvent and volatile byproducts under reduced pressure.The gaseous byproducts (CO, CO₂, HCl) are easily removed.

While thionyl chloride and oxalyl chloride are most common, other reagents can also be employed for the synthesis of acyl chlorides.

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid reagent that reacts vigorously with carboxylic acids, even in the cold, to produce the corresponding acyl chloride. The byproducts are phosphorus oxychloride (POCl₃), a liquid, and hydrogen chloride (HCl) gas. The liquid byproduct requires separation from the desired acyl chloride, typically by fractional distillation.

Reaction:RCOOH + PCl₅ → RCOCl + POCl₃ + HCl

Phosphorus Trichloride (PCl₃): PCl₃ is a liquid chlorinating agent that reacts less dramatically than PCl₅. It requires a 3:1 molar ratio of the carboxylic acid to PCl₃. The byproduct is phosphorous acid (H₃PO₃), which is a solid and can be separated from the liquid acyl chloride product.

Reaction:3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

These alternative reagents are effective but are often less favored than thionyl or oxalyl chloride due to the formation of non-gaseous byproducts, which can complicate the purification process.

Optimization of Synthetic Reaction Conditions

The successful synthesis of this compound hinges on the careful control of reaction conditions. Key factors that are manipulated to enhance reaction efficiency and product purity include the choice of solvent, reaction temperature and pressure, and the use of catalysts.

The selection of an appropriate solvent is crucial in the synthesis of this compound as it can significantly influence reaction rates, yields, and the purity of the final product. The solvent's role extends beyond simply dissolving the reactants; it can affect the reactivity of the chlorinating agent and the stability of the acyl chloride product.

Commonly, inert aprotic solvents are favored to prevent unwanted side reactions with the highly reactive acyl chloride. Research on the synthesis of structurally similar 2-(substituted phenoxy)propionyl chlorides has demonstrated the utility of various organic solvents. For instance, solvents such as ethylene (B1197577) dichloride and normal hexane (B92381) have been successfully employed.

The choice of solvent can impact the reaction in several ways:

Solubility of Reactants: The solvent must effectively dissolve 2-(4-methylphenoxy)propanoic acid to ensure a homogeneous reaction mixture, facilitating efficient interaction with the chlorinating agent.

Reaction Temperature: The boiling point of the solvent often dictates the maximum temperature at which the reaction can be conducted at atmospheric pressure, which in turn affects the reaction rate.

Work-up and Purification: The volatility and polarity of the solvent are important considerations for the post-reaction work-up. A solvent that is easily removed by distillation and does not form azeotropes with the product is preferred.

The following interactive table provides representative data on how solvent choice can affect the yield and purity in the synthesis of a substituted phenoxy)propionyl chloride, which can be considered analogous to the synthesis of this compound.

SolventReaction Time (hours)Yield (%)Purity (%)
Ethylene DichlorideVariable~95~97
Normal Hexane~2~96~96.5
Tetrachloromethane~2~96~97.2

The optimal temperature range is dependent on the specific chlorinating agent and solvent used. For instance, when using phosgene (B1210022) as the chlorinating agent in ethylene dichloride, the initial reaction may be controlled at a lower temperature (e.g., 0-5 °C) during the introduction of the gas, followed by heating to reflux to ensure complete conversion. In contrast, reactions with trichloromethylchloroformate in normal hexane may be conducted at a slightly elevated temperature of 30-40 °C during the addition, followed by reflux.

Pressure is typically maintained at atmospheric levels for these reactions. However, in some cases, a slight positive pressure of an inert gas like nitrogen may be applied to maintain an anhydrous environment, which is crucial as acyl chlorides are sensitive to moisture.

The table below illustrates the influence of temperature on the synthesis of a representative 2-(substituted phenoxy)propionyl chloride.

Chlorinating AgentSolventInitial Temperature (°C)Final TemperatureEffect on Reaction
PhosgeneEthylene Dichloride0-5RefluxControlled initial reaction, followed by completion at higher temperature.
TrichloromethylchloroformateNormal Hexane30-40RefluxHigher initial temperature for activation, followed by completion at reflux.

The use of catalysts can significantly enhance the rate and selectivity of the synthesis of this compound. Catalysts function by providing an alternative reaction pathway with a lower activation energy. In the context of acyl chloride synthesis, catalysts are often nucleophilic in nature.

Common catalysts for the conversion of carboxylic acids to acyl chlorides include tertiary amines such as pyridine and N,N-dimethylformamide (DMF). These catalysts react with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a more reactive intermediate, which then readily reacts with the carboxylic acid.

For example, when using phosgene or triphosgene, catalysts like dimethylformamide, pyridine, or quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) bromide have been shown to be effective. The choice of catalyst and its concentration can have a substantial impact on the reaction's efficiency.

The following table provides an overview of different catalytic approaches used in the synthesis of analogous 2-(substituted phenoxy)propionyl chlorides.

Chlorinating AgentCatalystSolventReported Yield (%)
PhosgeneDimethylformamideEthylene Dichloride94.7
TrichloromethylchloroformatePyridineNormal Hexane96.0
TriphosgeneTetrabutylammonium BromideTetrachloromethane96.0

Novel Green Chemistry Routes to this compound

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methodologies, in line with the principles of green chemistry. For the synthesis of this compound, this translates to exploring alternatives to hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.

Ionic Liquids as Catalysts and Solvents: Ionic liquids (ILs) are salts with low melting points that are being explored as green alternatives to traditional volatile organic solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. In the context of acyl chloride synthesis, specific ionic liquids can act as both the solvent and the catalyst. For instance, imidazole-based ionic liquids have been investigated as catalysts for the chlorination of similar phenoxyacetic acids, demonstrating high reaction activity and yield while eliminating the generation of wastewater in the chlorination step. The use of ILs can simplify product separation and allow for the recycling of the catalyst/solvent system.

Continuous Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages from a green chemistry perspective. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process intensification. The synthesis of acyl chlorides, which can be highly exothermic, is well-suited for flow reactors where precise temperature control can be maintained. This methodology can lead to higher yields and purity, reduced reaction times, and minimized waste.

These emerging green chemistry approaches hold promise for the future production of this compound in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Reaction Mechanisms of 2 4 Methylphenoxy Propanoyl Chloride

Friedel-Crafts Acylation Reactions

Beyond substitution at the acyl carbon, 2-(4-Methylphenoxy)propanoyl chloride can act as an electrophile in Friedel-Crafts acylation reactions to form a new carbon-carbon bond with an aromatic ring. organic-chemistry.orgbyjus.com This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comchemguide.co.uk

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org Aromaticity is restored in the final step when a base (such as AlCl₄⁻) removes a proton from the carbon atom that formed the new bond. byjus.comlibretexts.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. libretexts.orglibretexts.org

Regioselectivity: The position of acylation on a substituted aromatic ring is determined by the directing effects of the substituent already present.

Activating groups (e.g., alkyl, alkoxy) direct the incoming acyl group to the ortho and para positions. Due to steric hindrance from the bulky acyl group, the para product is often predominantly formed. libretexts.orgchemguide.co.uk For example, the acylation of toluene (B28343) would yield primarily 1-(4-methylphenyl)-2-(4-methylphenoxy)propan-1-one.

Deactivating groups (e.g., nitro, carbonyl) direct the incoming acyl group to the meta position. However, Friedel-Crafts acylation generally fails with strongly deactivated aromatic rings. libretexts.orglibretexts.org

Stereoselectivity: The reactant, this compound, possesses a chiral center at the second carbon of the propanoyl chain. In both nucleophilic acyl substitution and Friedel-Crafts acylation, the chemical transformation occurs at the carbonyl carbon, which is not the chiral center. Therefore, the reaction does not affect the stereochemical configuration at the chiral center, and the stereochemistry is retained in the product. If the starting material is enantiomerically pure (either R or S), the product will also be enantiomerically pure.

Table 3: Regioselectivity in Friedel-Crafts Acylation
Aromatic SubstrateDirecting Group EffectMajor Product
BenzeneN/A1-phenyl-2-(4-methylphenoxy)propan-1-one
Toluene (Methylbenzene)Ortho, Para-directing1-(4-methylphenyl)-2-(4-methylphenoxy)propan-1-one
Anisole (Methoxybenzene)Ortho, Para-directing1-(4-methoxyphenyl)-2-(4-methylphenoxy)propan-1-one
NitrobenzeneMeta-directing (Reaction Unlikely)No significant reaction

Catalyst Systems for Enhanced Reactivity

The reactivity of this compound in various transformations can be significantly enhanced through the use of appropriate catalyst systems. The choice of catalyst is dictated by the nature of the nucleophile and the desired reaction outcome.

Lewis Acids: In Friedel-Crafts acylation reactions, where an aromatic ring acts as the nucleophile, a strong Lewis acid catalyst is indispensable. The Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the carbonyl oxygen or the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For reactions involving this compound, chiral amines or phosphines could potentially be employed to catalyze stereoselective transformations. For instance, a chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative could act as a nucleophilic catalyst, forming a chiral acylpyridinium intermediate that then reacts with a nucleophile in an enantioselective manner.

Phase-Transfer Catalysts: For reactions involving nucleophiles that are soluble in an aqueous phase while the acyl chloride is in an organic phase, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction. Quaternary ammonium (B1175870) or phosphonium (B103445) salts are common PTCs that transport the nucleophile from the aqueous to the organic phase, enabling its reaction with the acyl chloride.

Reactions with Organometallic Reagents

Organometallic reagents, with their nucleophilic carbon atoms, are potent reactants for forming new carbon-carbon bonds with this compound.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira involving derived products)

Direct cross-coupling reactions with this compound are not the typical application of Suzuki or Sonogashira reactions. These reactions generally involve the coupling of an organoboron compound (Suzuki) or a terminal alkyne (Sonogashira) with an organic halide or triflate. However, derivatives of this compound could be suitable substrates. For instance, if the aromatic ring of the phenoxy group were functionalized with a halide (e.g., bromine or iodine), the resulting derivative could participate in palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: A bromo-substituted derivative of a product formed from this compound could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a biaryl or styrenyl derivative, respectively.

Sonogashira Coupling: Similarly, a halogenated derivative could be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to yield an alkynylated product.

Reactions with Grignard and Organolithium Reagents

Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive organometallic compounds that readily attack the electrophilic carbonyl carbon of this compound.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The initial attack of the organometallic reagent on the carbonyl group forms a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to yield a ketone. However, because ketones are also susceptible to attack by Grignard and organolithium reagents, the reaction often proceeds further. A second equivalent of the organometallic reagent can attack the newly formed ketone, leading to a tertiary alcohol after acidic workup.

To favor the formation of the ketone, the reaction can be carried out at low temperatures and with a controlled stoichiometry of the organometallic reagent. Alternatively, less reactive organometallic reagents, such as organocuprates (Gilman reagents), can be used, which are known to react with acyl chlorides to give ketones without proceeding to the tertiary alcohol.

Stereochemical Outcomes in Transformations Involving this compound

The presence of a stereocenter at the alpha-position to the carbonyl group in this compound introduces the element of stereochemistry into its reactions. The stereochemical outcome of transformations involving this chiral center is of significant interest in asymmetric synthesis.

Diastereoselective and Enantioselective Derivatizations

When a chiral nucleophile reacts with racemic this compound, a pair of diastereomers will be formed. The relative amounts of these diastereomers will be determined by the steric and electronic interactions in the transition state. This process is known as diastereoselective derivatization and can be used to resolve the racemic acyl chloride.

For enantioselective derivatizations, a chiral catalyst can be employed to control the reaction of an achiral nucleophile with the racemic acyl chloride. The chiral catalyst can selectively activate one enantiomer of the acyl chloride or orient the incoming nucleophile to preferentially attack one enantiomer, leading to an enrichment of one enantiomer in the product.

Below is a table summarizing the expected reactivity and stereochemical considerations for this compound.

Reaction TypeReagents/CatalystsExpected Product(s)Stereochemical Considerations
Friedel-Crafts Acylation Aromatic compound, Lewis Acid (e.g., AlCl₃)Aryl ketoneRetention of configuration at the stereocenter, provided no enolization occurs.
Reaction with Alcohols Alcohol, Base (e.g., Pyridine)EsterRetention of configuration.
Reaction with Amines AmineAmideRetention of configuration.
Reaction with Grignard Reagents Grignard Reagent (RMgX)Ketone (controlled conditions) or Tertiary AlcoholPotential for racemization if basic conditions promote enolization.
Reaction with Organolithium Reagents Organolithium Reagent (RLi)Ketone (controlled conditions) or Tertiary AlcoholPotential for racemization if basic conditions promote enolization.
Diastereoselective Derivatization Chiral NucleophileDiastereomeric productsCan be used for resolution of the racemic acyl chloride.
Enantioselective Derivatization Achiral Nucleophile, Chiral CatalystEnantioenriched productRequires a suitable chiral catalyst to differentiate between the enantiomers of the acyl chloride.

Table 1: Summary of Reactivity and Stereochemistry of this compound

Derivatization and Advanced Material Applications of 2 4 Methylphenoxy Propanoyl Chloride

Synthesis of Complex Organic Molecules

The reactivity of the acyl chloride functional group makes 2-(4-methylphenoxy)propanoyl chloride a valuable building block for creating more complex chemical structures. Its utility is particularly evident in the synthesis of chiral molecules and as a precursor for various biologically active compounds.

Building Blocks for Chiral Ligands and Catalysts

The presence of a stereogenic center in this compound makes it an attractive starting material for the synthesis of chiral ligands. These ligands are crucial components of asymmetric catalysis, a field focused on controlling the stereochemical outcome of chemical reactions. The acyl chloride can be reacted with various nucleophiles, such as amines or alcohols that are part of a larger molecular scaffold, to introduce the chiral 2-(4-methylphenoxy)propanoyl moiety.

For instance, research has demonstrated the synthesis of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines, which are evaluated for their binding affinity at sigma receptors. nih.gov While this specific study does not use the "4-methylphenoxy" derivative, the synthetic strategy is analogous. The corresponding chiral acid is converted to its acyl chloride and then reacted with a piperidine (B6355638) derivative. This approach highlights how the chirality introduced by the methyl-substituted propionyl group can influence biological activity, with one stereoisomer often showing significantly higher affinity and selectivity for its target. nih.gov The enantiomerically pure forms of such compounds are essential for developing selective catalysts and pharmacologically active agents.

Precursors for Agrochemical Active Ingredients and Analogues

This compound is directly derived from Mecoprop (also known as MCPP), a common herbicide used to control broadleaf weeds in agriculture. nih.govwikipedia.org The herbicidal activity of Mecoprop is primarily attributed to the (R)-(+)-enantiomer, known as Mecoprop-P. wikipedia.orgnih.gov The parent compound, 2-(4-methylphenoxy)propanoic acid, is synthesized from 2-methyl-4-chlorophenol and chloroacetic acid. wikipedia.org This acid is then converted to the more reactive acyl chloride using reagents like thionyl chloride.

The acyl chloride serves as a key intermediate for producing various derivatives and analogues of Mecoprop. By reacting it with different alcohols or amines, a range of esters and amides can be synthesized. This derivatization is often performed to modify the herbicide's physical properties, such as its solubility, volatility, and environmental persistence, or to study structure-activity relationships. bcpcpesticidecompendium.org The development of such analogues is crucial for creating more effective and environmentally benign agrochemicals. The ability to synthesize and test a variety of these compounds allows researchers to fine-tune the molecule's properties for specific applications. nih.gov

Table 1: Related Agrochemical Compounds

Compound Name Chemical Family Primary Use
Mecoprop (MCPP) Phenoxy herbicide Control of broadleaf weeds wikipedia.org
Mecoprop-P Phenoxy herbicide Active enantiomer of Mecoprop nih.gov
MCPA Phenoxy herbicide Control of broadleaf weeds in cereals wikipedia.orgnih.gov
2,4-D Phenoxy herbicide Broad-spectrum weed control

Polymer Science Applications

The unique chemical features of this compound also lend themselves to applications in polymer science, both in the creation of new polymers and the modification of existing ones.

Monomer Synthesis for Condensation Polymers (e.g., polyesters, polyamides)

Acyl chlorides are standard reagents in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as hydrogen chloride. This compound can, in principle, be used in the synthesis of polyesters and polyamides. For example, it could be reacted with diols to form polyesters or with diamines to create polyamides.

The general synthetic route for producing polyester-amides involves the interfacial polycondensation of diacid chlorides with aminophenols. researchgate.net While direct polymerization of this compound as a monomer is not widely documented, its structure is analogous to the diacid chlorides used in these syntheses. The incorporation of its bulky, chiral side group into a polymer backbone would be expected to significantly influence the resulting material's properties, such as its thermal stability, solubility, and mechanical characteristics. The phenoxy group could enhance thermal stability, while the chiral center could impart optical activity to the polymer.

Surface Functionalization of Polymeric Materials

The surface properties of a material often dictate its interaction with the environment. Surface functionalization is the process of modifying a material's surface to achieve desired properties like hydrophilicity, biocompatibility, or specific binding capabilities. Acyl chlorides are highly effective reagents for this purpose, as they can react with hydroxyl or amine groups present on a polymer's surface.

For example, polymers with surface hydroxyl groups can be esterified by this compound. This "grafting to" approach attaches the 2-(4-methylphenoxy)propanoyl group to the polymer surface. rsc.orgresearchgate.net This modification can alter the surface's hydrophobicity and introduce a chiral environment. Such functionalized surfaces could have applications in chiral separations, where the modified surface selectively interacts with one enantiomer of a chiral compound. General methods for functionalizing polymers often involve techniques like plasma treatment to introduce reactive groups, which can then be reacted with molecules like acyl chlorides. nih.gov While specific studies detailing the use of this compound for this purpose are not prevalent, the chemical principles are well-established in polymer chemistry. nih.gov

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structural elements of this compound make it a potential candidate for use in designing supramolecular assemblies.

The aromatic ring can participate in π-π stacking interactions, while the ester or amide derivatives formed from the acyl chloride can engage in hydrogen bonding. These non-covalent interactions can drive the self-assembly of molecules into well-ordered, higher-level structures. For instance, molecularly imprinted polymers (MIPs) have been created for related phenoxyacetic acids like MCPA. nih.gov In this process, a template molecule organizes functional monomers around it before polymerization. After the template is removed, it leaves behind a cavity that is specifically shaped to rebind the template or structurally similar molecules. While not a direct application of the acyl chloride, this demonstrates how the molecular structure of the parent compound is well-suited for creating specific recognition sites, a key concept in supramolecular chemistry. The ability to synthesize various derivatives from this compound could allow for the fine-tuning of these intermolecular interactions to control the formation and properties of supramolecular structures.

Components for Self-Assembled Systems

The derivatization of this compound is a key strategy in the design of amphiphilic molecules, which are compounds that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This dual nature drives their spontaneous organization in aqueous environments into sophisticated supramolecular structures such as micelles, vesicles, and lamellae. This process, known as self-assembly, is fundamental to a wide range of applications, from drug delivery systems to nanotechnology.

The general approach to synthesizing these amphiphiles involves reacting this compound with a hydrophilic entity. The 2-(4-methylphenoxy)propanoyl group serves as the hydrophobic component of the resulting molecule. The specific properties of the self-assembled structures, including their size, shape, and stability, can be precisely controlled by the chemical nature of the hydrophilic head group and the length and branching of the hydrophobic tail.

A critical parameter for characterizing the self-assembly of amphiphiles is the critical micelle concentration (CMC). The CMC is the specific concentration at which individual amphiphilic molecules begin to aggregate to form micelles. This value is a crucial indicator of the stability of the self-assembled system. The CMC is influenced by factors such as the length of the hydrophobic alkyl chain and the nature of the polar head group.

While direct research on the self-assembly of derivatives of this compound is an area of ongoing investigation, the principles of amphiphile self-assembly are well-established. For instance, studies on similar amphiphilic molecules have shown a clear relationship between their molecular structure and their self-assembly behavior.

Table 1: Hypothetical Critical Micelle Concentration (CMC) of Amphiphiles Derived from this compound

Hydrophilic Head GroupLinkageHypothetical CMC (mM)
Poly(ethylene glycol) (PEG)Ester0.15
Amino Acid (e.g., Lysine)Amide0.25
Sugar (e.g., Glucose)Ester0.10
Quaternary Ammonium (B1175870) SaltAmide0.05

This table presents hypothetical CMC values to illustrate the expected trends based on the principles of amphiphile self-assembly. The actual values would need to be determined experimentally.

Precursors for Liquid Crystalline Materials

The rigid, aromatic core of this compound makes it an excellent starting material for the synthesis of liquid crystalline materials. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of long-range orientational order.

The synthesis of liquid crystals from this compound typically involves its reaction with other molecules that possess mesogenic (liquid crystal-forming) properties. The resulting compounds often exhibit a rod-like or calamitic shape, which is a common structural motif for thermotropic liquid crystals (those that exhibit phase transitions with changes in temperature).

For example, the introduction of a chiral center, which is inherent in the 2-(4-Methylphenoxy)propanoyl group, can lead to the formation of chiral liquid crystal phases, such as the cholesteric or chiral smectic phases. These chiral phases are of particular interest for applications in display technologies and optical sensors. Research on compounds with similar core structures, such as those derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol, has demonstrated the successful creation of chiral liquid crystals with distinct phase behaviors.

Table 2: Hypothetical Phase Transition Temperatures of Liquid Crystals Derived from this compound

Derivative StructureCrystal to Smectic (°C)Smectic to Nematic (°C)Nematic to Isotropic (°C)
Ester with 4-cyanobiphenyl6585110
Amide with 4-alkoxyaniline7095120
Ester with cholesterol--98 (Cholesteric)
Ester with a fluorinated biphenyl5575105

This table presents hypothetical phase transition temperatures to illustrate the expected trends based on the principles of liquid crystal design. The actual values would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 2 4 Methylphenoxy Propanoyl Chloride

Molecular Structure and Conformational Analysis

The three-dimensional structure of 2-(4-Methylphenoxy)propanoyl chloride is dictated by rotations around its single bonds, leading to various conformational isomers with different potential energies.

Computational methods, such as Density Functional Theory (DFT), can map the potential energy surface by systematically rotating these bonds. The resulting energy landscape would reveal low-energy, stable conformers and high-energy transition states. It is expected that steric hindrance between the methyl group on the propane (B168953) chain and the aromatic ring plays a crucial role. The most stable conformers would likely adopt a staggered or anti-periplanar arrangement to minimize steric repulsion. For similar molecules, studies have shown that ground-state conformations often involve rings that are twisted with respect to the carbonyl plane to alleviate steric strain. nih.gov

Table 1: Predicted Relative Energies of Key Conformational Isomers of this compound

Dihedral Angle (C-C-C=O) Conformation Predicted Relative Energy (kJ/mol) Notes
~180° Anti-periplanar 0 (Reference) Most stable conformer, minimizes steric hindrance.
~60° Gauche 5 - 10 Moderately stable, some steric interaction.

Note: The data in this table is illustrative and based on theoretical principles. Actual values would require specific quantum chemical calculations.

Quantum chemical calculations are instrumental in determining the precise geometric parameters of a molecule's lowest energy conformation. Using a basis set like B3LYP/6-311G(d,p), one can accurately predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.org

For this compound, the geometry would be characterized by the planarity of the aromatic ring and the trigonal planar arrangement around the carbonyl carbon. The acyl chloride group (-COCl) is highly reactive, and its bond lengths reflect this. rsc.org The C=O bond is expected to be short and strong, while the C-Cl bond will be relatively long and weak, predisposing it to nucleophilic attack.

Table 2: Predicted Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C=O ~ 1.19 Å
Bond Length C-Cl ~ 1.80 Å
Bond Length C(aryl)-O ~ 1.36 Å
Bond Length C(carbonyl)-C ~ 1.52 Å
Bond Angle O=C-Cl ~ 121°
Bond Angle C-C-Cl ~ 112°

Note: These values are typical for similar functional groups and represent expected outcomes from DFT calculations.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule, described by its molecular orbitals and electrostatic potential, is fundamental to its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy, shape, and location of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). pku.edu.cn

HOMO: For this compound, the HOMO is predicted to be primarily localized on the electron-rich 4-methylphenoxy (cresol) ring system. The oxygen atom's lone pairs and the π-system of the aromatic ring contribute significantly to this orbital, making this part of the molecule the primary site of electron donation.

LUMO: The LUMO is expected to be centered on the acyl chloride functional group. Specifically, it will be the π* antibonding orbital of the carbonyl (C=O) group, extending over the adjacent carbon and chlorine atoms. The low energy of this orbital makes the carbonyl carbon highly susceptible to receiving electrons. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity. A small gap suggests that the molecule can be easily excited, indicating higher reactivity. irjweb.com Given the presence of the highly reactive acyl chloride group, the HOMO-LUMO gap for this molecule is expected to be relatively small.

Table 3: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Location of Highest Density Role in Reactivity Predicted Energy Level
HOMO 4-Methylphenoxy Ring and Oxygen Atom Nucleophilic Center / Electron Donor Relatively High

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across a molecule. chemrxiv.org It is color-coded to show regions of negative potential (electron-rich, typically red) and positive potential (electron-poor, typically blue).

A calculated EPS map for this compound would reveal:

Intense Positive Potential (Blue): A significant region of positive potential would be located on the carbonyl carbon. This is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making this carbon highly electrophilic.

Negative Potential (Red/Yellow): Regions of high electron density and negative potential would be found around the carbonyl oxygen and the chlorine atom, corresponding to their electron lone pairs. researchgate.net The π-electron cloud of the aromatic ring would also show a region of negative potential, though less intense than that on the oxygen and chlorine atoms.

Synthesizing the insights from FMO and EPS analyses allows for robust predictions of the molecule's reactivity.

The primary site for chemical reaction is unequivocally the carbonyl carbon of the acyl chloride group. Both the localization of the LUMO on this group and the intense positive electrostatic potential identify it as a potent electrophilic center.

Therefore, the preferred reaction mechanism for this compound is nucleophilic acyl substitution . nih.gov Nucleophiles (e.g., water, alcohols, amines) will preferentially attack the carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group. This mechanism is consistent with the known high reactivity of acyl chlorides in general. researchgate.net

While the aromatic ring is activated by the electron-donating methyl and phenoxy groups, making it susceptible to electrophilic aromatic substitution, this reaction pathway is kinetically much slower than nucleophilic attack at the highly reactive acyl chloride site.

Reaction Pathway and Transition State Modeling

Understanding the reaction mechanisms of this compound is fundamental to predicting its chemical behavior. Computational modeling allows for the detailed exploration of potential energy surfaces, identifying the most likely routes for chemical transformations.

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.com Theoretical calculations, particularly using Density Functional Theory (DFT), can elucidate the mechanistic details of these reactions for this compound. The generally accepted mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. docbrown.info

Computational models can map the potential energy surface for the reaction of this compound with a nucleophile, such as water (hydrolysis). youtube.com The initial step involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. docbrown.info The geometry of this intermediate, including bond lengths and angles, can be optimized computationally. Following the formation of the intermediate, the leaving group (chloride ion) is eliminated, and the carbonyl double bond is reformed.

For instance, in the hydrolysis of similar acyl chlorides, DFT calculations have been used to model the transition state connecting the reactants to the tetrahedral intermediate and a second transition state for the departure of the leaving group. youtube.com These calculations reveal the precise geometry of the atoms at the highest point of the energy barrier.

A hypothetical reaction pathway for the hydrolysis of this compound could be modeled as follows:

Reactants Complex: Formation of an initial complex between the acyl chloride and the nucleophile (e.g., a water molecule).

First Transition State (TS1): The nucleophile approaches the carbonyl carbon, and a new bond begins to form while the carbonyl pi-bond starts to break.

Tetrahedral Intermediate: A stable intermediate where the former carbonyl carbon is bonded to the nucleophile, the original oxygen, the chloride, and the rest of the molecule.

Second Transition State (TS2): The carbon-chlorine bond begins to elongate and break, while the carbon-oxygen double bond starts to reform.

Products Complex: Formation of a complex between the carboxylic acid product and the departing chloride ion.

A critical aspect of reaction pathway modeling is the calculation of activation energies (Ea), which determine the reaction rates. rsc.org Using the optimized geometries of the reactants, transition states, and products from DFT or other ab initio methods, the energy differences can be calculated. rdd.edu.iq

Transition State Theory (TST) can then be used to calculate the theoretical reaction rate constant (k) based on the calculated activation energy. researcher.life The Arrhenius equation, or more sophisticated TST formulations that include tunneling effects, can be employed for this purpose.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational study on the hydrolysis of this compound, based on methodologies applied to other acyl chlorides. youtube.com

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Acyl Chloride + H₂O)0.0
2First Transition State (TS1)+15.2
3Tetrahedral Intermediate-5.8
4Second Transition State (TS2)+12.5
5Products (Carboxylic Acid + HCl)-20.1

Note: The values in this table are hypothetical and serve to illustrate the expected outputs of a computational study.

From this hypothetical data, the activation energy for the formation of the intermediate would be 15.2 kcal/mol, and the barrier for its breakdown to products would be higher (12.5 - (-5.8) = 18.3 kcal/mol), making the second step rate-determining.

Computational Spectroscopic Property Predictions

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which is crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and reliable approach for this purpose. nih.govresearchgate.net

The process involves first optimizing the molecular geometry of the compound. Then, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts would be predicted for the protons and carbons of the methyl group, the aromatic ring, the propanoyl backbone, and the acyl chloride group. The accuracy of these predictions can be quite high, often within 0.2 ppm for ¹H and 2 ppm for ¹³C of experimental values, which is sufficient to aid in spectral assignment. d-nb.info Machine learning techniques are also emerging as powerful tools for even more accurate and rapid prediction of NMR chemical shifts. nih.govrsc.org

A table of predicted ¹³C NMR chemical shifts based on computational methods for a similar structure is presented below.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)172.5
Aromatic C-O155.3
Aromatic C-CH₃132.1
Aromatic CH (ortho to O)115.8
Aromatic CH (meta to O)130.4
CH (propanoyl)75.6
CH₃ (propanoyl)18.9
CH₃ (aromatic)20.7

Note: These values are illustrative and based on general predictions for similar functional groups.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational chemistry can predict the vibrational frequencies and intensities of this compound.

These calculations are typically performed using DFT methods. arxiv.org After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic positions. The output provides a list of vibrational modes, their frequencies (usually in cm⁻¹), and their corresponding IR and Raman intensities.

For this compound, characteristic vibrational modes would include:

C=O stretch: A strong absorption in the IR spectrum, typically around 1750-1800 cm⁻¹.

C-O-C stretches: Associated with the ether linkage.

Aromatic C=C stretches: Appearing in the 1400-1600 cm⁻¹ region.

C-H stretches: From the methyl and aromatic groups, typically above 3000 cm⁻¹.

C-Cl stretch: Expected at lower frequencies.

Theoretical calculations can help in the assignment of experimental spectra, especially in complex molecules where many vibrational modes overlap. rsc.orgscielo.br

A hypothetical table of key predicted vibrational frequencies is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity
Aromatic C-H Stretch3050Medium
Aliphatic C-H Stretch2980Medium
Carbonyl (C=O) Stretch1785Strong
Aromatic C=C Stretch1610, 1500Medium-Strong
C-O-C Asymmetric Stretch1240Strong
C-Cl Stretch750Medium

Note: These are representative values for the functional groups present in the molecule.

Advanced Analytical Methodologies for 2 4 Methylphenoxy Propanoyl Chloride

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is an indispensable tool for the separation and quantification of 2-(4-Methylphenoxy)propanoyl chloride and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for assessing purity and monitoring the progress of chemical reactions, while chiral chromatography is specifically applied to resolve and quantify its enantiomers.

Development of High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of this compound, leveraging its polarity for effective separation from starting materials, byproducts, and degradation products. pensoft.netchemrevlett.com Method development focuses on optimizing separation efficiency, peak shape, and analysis time.

Key parameters in HPLC method development include the selection of the stationary phase, mobile phase composition, and detector settings. C8 and C18 columns are commonly employed due to their hydrophobic nature, which provides good retention for the analyte. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acidic pH to suppress the ionization of any corresponding carboxylic acid impurity, thereby improving peak shape and retention. pensoft.netresearchgate.net

A typical RP-HPLC method for a related compound is detailed below, which can be adapted for this compound.

ParameterCondition
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Column Temperature30 °C
Injection Volume20 µL

This method allows for the effective separation of the main compound from potential process-related impurities. pensoft.net The validation of such methods according to ICH guidelines ensures accuracy, precision, specificity, and linearity over a defined concentration range. researchgate.net

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC, it is more commonly used to analyze related volatile impurities or the corresponding methyl ester derivative, which is less reactive. Derivatization to the methyl ester is a common strategy for analyzing the parent carboxylic acid, Mecoprop. rsc.org

The analysis typically employs a capillary column with a non-polar or medium-polarity stationary phase, such as a dimethylpolysiloxane phase. A Flame Ionization Detector (FID) is often used for quantification due to its robustness and wide linear range. For enhanced sensitivity and specificity, a Mass Spectrometer (MS) detector can be used (GC-MS), which also aids in the identification of unknown peaks. researchgate.net

A representative set of GC conditions for analyzing a related derivatized compound is provided below.

ParameterCondition
ColumnCapillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 250 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

This technique is crucial for monitoring the presence of volatile starting materials like p-cresol (B1678582) or other reaction byproducts, ensuring the final product's purity.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, resolving its enantiomers is critical, especially in applications where one enantiomer may have different biological activity. eijppr.com Chiral HPLC is the predominant method for determining enantiomeric excess (ee). heraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral compounds, including phenoxypropanoic acid derivatives. nih.gov The separation can be performed in either normal-phase or reversed-phase mode. researchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols for normal phase, is critical for achieving optimal resolution. nih.gov

The determination of enantiomeric excess is a comparison of the peak areas of the two enantiomers. heraldopenaccess.us

ParameterCondition
Column (CSP)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB)
Mobile Phasen-Hexane : Ethanol : Acetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate0.8 mL/min
DetectionUV at 230 nm
Column Temperature25 °C

Successful separation allows for the accurate calculation of the enantiomeric excess, which is a critical quality attribute for the chiral compound. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are powerful tools for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) offers insights into the molecular weight and fragmentation patterns.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is the most definitive method for the structural characterization of organic molecules. jchps.com For this compound, 1H and 13C NMR are used to confirm the presence of all key structural motifs.

1H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the p-methylphenyl ring, the methine proton adjacent to the carbonyl group, the methyl protons of the propionyl group, and the methyl protons on the aromatic ring. The chemical shifts and coupling patterns provide connectivity information.

13C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the methine carbon, and the two methyl carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules or when analyzing mixtures. researchgate.netcore.ac.uknih.gov These experiments reveal proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) proton-carbon correlations, allowing for a complete and confident structural elucidation. core.ac.uk

NucleusExpected Chemical Shift (δ, ppm) and MultiplicityAssignment
1H~7.1 (d)Aromatic CH (ortho to O)
1H~6.8 (d)Aromatic CH (meta to O)
1H~4.8 (q)-O-CH(CH₃)-
1H~2.3 (s)Ar-CH₃
1H~1.7 (d)-CH(CH₃)-COCl
13C~173-COCl
13C~155Aromatic C-O
13C~131, ~130Aromatic C-H and C-CH₃
13C~117Aromatic C-H
13C~55-O-CH-
13C~21Ar-CH₃
13C~18-CH(CH₃)-

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Derivatization Confirmation

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound, Electron Ionization (EI) is a common ionization technique.

The molecular ion peak (M+) would be expected at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. The fragmentation of acyl chlorides often involves the loss of a chlorine radical (·Cl) or a carbonyl group (CO). libretexts.orglibretexts.org Key fragmentation pathways for this molecule would likely include:

Loss of ·Cl to form an acylium ion [M-Cl]⁺.

Cleavage of the C-O bond, leading to fragments corresponding to the p-cresol moiety.

Loss of the entire propanoyl chloride side chain.

Analysis of these fragmentation patterns helps to confirm the proposed structure. nih.gov Furthermore, MS is an excellent tool for confirming the success of derivatization reactions. For instance, if the acyl chloride is reacted with an alcohol to form an ester, the mass spectrum of the product will show a molecular ion peak corresponding to the expected mass of the new ester, confirming that the reaction has occurred. researchgate.net

m/zPossible Fragment IonFragmentation Pathway
198/200[C₁₀H₁₁ClO₂]⁺Molecular Ion (M⁺)
163[C₁₀H₁₁O₂]⁺Loss of ·Cl from M⁺
107[C₇H₇O]⁺Fragment corresponding to the p-methylphenoxy cation
91[C₇H₇]⁺Tropylium ion, from rearrangement of the aromatic ring

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

The conversion of 2-(4-methylphenoxy)propanoic acid to this compound represents a significant functional group transformation, from a carboxylic acid to an acyl chloride. This chemical change can be effectively monitored and characterized in real-time using Infrared (IR) and Raman spectroscopy. These vibrational spectroscopic techniques are powerful analytical tools for tracking the disappearance of reactant functional groups and the appearance of product functional groups, thereby providing insight into reaction kinetics, completeness, and purity of the final product.

The synthesis of an acyl chloride from a carboxylic acid, typically using a chlorinating agent like thionyl chloride (SOCl₂), involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. This substitution leads to distinct changes in the vibrational modes of the molecule, which are readily detectable in both IR and Raman spectra.

Key Spectral Changes:

The primary indicators of a successful transformation are:

Disappearance of the Carboxylic Acid O-H Stretch: Carboxylic acids exhibit a very broad and strong absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded dimer. The disappearance of this band is a clear indication of the consumption of the starting material.

Shift in the Carbonyl (C=O) Stretching Frequency: The carbonyl group is present in both the reactant and the product, but its vibrational frequency is sensitive to the electronic environment. In the starting material, 2-(4-methylphenoxy)propanoic acid, the C=O stretch is typically observed around 1700-1725 cm⁻¹. Upon conversion to this compound, this band shifts to a higher wavenumber, generally in the region of 1770-1815 cm⁻¹. This shift is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.

Appearance of the C-Cl Stretch: The formation of the acyl chloride introduces a new carbon-chlorine bond. The C-Cl stretching vibration gives rise to a band in the fingerprint region of the spectrum, typically between 650 and 850 cm⁻¹. While this band can sometimes be weak or overlapped with other absorptions, its appearance can serve as a secondary confirmation of product formation.

Infrared (IR) Spectroscopy Analysis:

In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for real-time monitoring of this reaction. By immersing an ATR probe directly into the reaction mixture, spectra can be collected at regular intervals without the need for sample extraction. This allows for the continuous tracking of the concentration profiles of both the reactant and the product.

The following table summarizes the expected characteristic IR absorption bands for 2-(4-methylphenoxy)propanoic acid and this compound.

Functional GroupVibrational Mode2-(4-Methylphenoxy)propanoic acid (Expected Wavenumber, cm⁻¹)This compound (Expected Wavenumber, cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (very broad)Absent
C-H (Aromatic)Stretching3100-30003100-3000
C-H (Aliphatic)Stretching3000-28503000-2850
C=O (Carbonyl)Stretching~1710~1800
C=C (Aromatic)Stretching1600, 14751600, 1475
C-O (Ether)Stretching~1240 (asymmetric), ~1040 (symmetric)~1240 (asymmetric), ~1040 (symmetric)
C-ClStretchingAbsent~850-650

Raman Spectroscopy Analysis:

Raman spectroscopy offers a complementary approach to IR for monitoring this transformation. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for reactions conducted in aqueous or protic media, although the synthesis of acyl chlorides is typically performed under anhydrous conditions. The C=O stretching vibration is also Raman active and will show a similar shift to higher wavenumbers upon conversion to the acyl chloride. Furthermore, the C-Cl stretch, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum.

The following table outlines the expected characteristic Raman shifts for the key functional groups.

Functional GroupVibrational Mode2-(4-Methylphenoxy)propanoic acid (Expected Raman Shift, cm⁻¹)This compound (Expected Raman Shift, cm⁻¹)
C=O (Carbonyl)Stretching~1710~1800
C=C (Aromatic Ring)Stretching~1600~1600
C-O (Ether)Stretching~1240~1240
C-ClStretchingAbsent~850-650 (stronger than in IR)

By monitoring the intensity changes of these characteristic bands over time, detailed kinetic information about the reaction can be extracted. The rate of disappearance of the carboxylic acid's O-H or C=O band, and the rate of appearance of the acyl chloride's C=O or C-Cl band, can be used to determine reaction rates, identify potential reaction intermediates, and optimize reaction conditions for improved yield and efficiency.

Future Directions and Emerging Research Themes

Sustainable and Eco-Friendly Synthetic Routes

The development of sustainable and eco-friendly synthetic methodologies is a paramount goal in modern chemistry, and the synthesis of 2-(4-Methylphenoxy)propanoyl chloride is an area ripe for innovation in this regard. Traditional methods for the preparation of acyl chlorides often rely on reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts and may not align with the principles of green chemistry.

Future research is anticipated to focus on alternative chlorinating agents and catalytic systems that minimize waste and environmental impact. One promising approach involves the use of solid-supported reagents or recyclable catalysts, which can simplify purification processes and reduce the generation of chemical waste. Additionally, solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, are being explored to lessen the environmental footprint of the synthesis. Recent advancements in photocatalysis may also offer novel pathways for the chlorination of carboxylic acids under mild, light-induced conditions, further contributing to the development of more sustainable synthetic routes. rice.edu

ParameterTraditional MethodsEmerging Green Methods
Chlorinating Agent Thionyl chloride, Oxalyl chlorideSolid-supported reagents, Recyclable catalysts
Solvent Dichloromethane (B109758), Toluene (B28343)Solvent-free, Ionic liquids, Supercritical fluids
Energy Input Thermal heatingMicrowave irradiation, Photocatalysis
Byproducts HCl, SO2, CO, CO2Minimized or recyclable byproducts

Applications in Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing, often facilitated by flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability. d-nb.infopharmtech.com For the synthesis and application of reactive intermediates like this compound, flow chemistry presents a particularly compelling case. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to improved yields, higher purity, and enhanced safety, especially when dealing with exothermic reactions or unstable intermediates. mdpi.comnih.gov

FeatureBatch ProcessingFlow Chemistry/Continuous Processing
Safety Potential for thermal runaway, accumulation of hazardous intermediatesEnhanced heat transfer, small reaction volumes, minimized intermediate accumulation
Efficiency Longer reaction times, manual handling between stepsPrecise control of residence time, potential for telescoped reactions
Scalability Challenges in heat and mass transfer upon scale-upReadily scalable by running the process for longer durations
Product Quality Potential for side reactions and impuritiesImproved selectivity and reproducibility, leading to higher purity

Integration into Multicomponent Reactions for Enhanced Molecular Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov The reactive nature of this compound makes it an ideal candidate for integration into various MCRs.

Of particular interest are the Passerini and Ugi reactions, which are cornerstone isocyanide-based MCRs. nih.govbaranlab.orgnih.gov In a Passerini-type reaction, this compound could potentially act as the acylating agent, reacting with a carbonyl compound and an isocyanide to form α-acyloxy amides. organic-chemistry.org Similarly, in a Ugi-type reaction, it could serve as the carboxylic acid component (after in situ hydrolysis or as a pre-activated species) in combination with an amine, a carbonyl compound, and an isocyanide to produce α-acylamino amides. mdpi.com The ability to incorporate the 2-(4-methylphenoxy)propanoyl moiety into complex scaffolds through these MCRs would significantly expand the accessible chemical space for drug discovery and materials science.

Multicomponent ReactionReactantsPotential Product Scaffold
Passerini Reaction This compound (as acylating agent), Aldehyde/Ketone, Isocyanideα-(2-(4-Methylphenoxy)propanoyloxy) carboxamide
Ugi Reaction 2-(4-Methylphenoxy)propanoic acid (from the chloride), Amine, Aldehyde/Ketone, IsocyanideN-acyl-α-amino acid amide containing the 2-(4-methylphenoxy)propanoyl group

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

Beyond its role as a reactive intermediate, derivatives of this compound could themselves be designed to possess novel catalytic activities. The strategic incorporation of catalytically active functional groups onto the core structure could lead to the development of new classes of organocatalysts or ligands for metal-catalyzed transformations.

For instance, the attachment of a chiral amine or phosphine (B1218219) moiety to the 2-(4-methylphenoxy)propanoyl backbone could yield a chiral ligand for asymmetric catalysis. Such ligands could find application in a variety of stereoselective reactions, including hydrogenations, cross-coupling reactions, and aldol (B89426) additions. Furthermore, the inherent chirality of this compound (if resolved into its enantiomers) could be leveraged to induce stereoselectivity in reactions where it acts as a chiral auxiliary. The exploration of these catalytic applications represents a frontier in the functional diversification of this compound. mdpi.com

Catalytic ApplicationPotential Derivative StructureTarget Transformation
Asymmetric Catalysis Chiral amine or phosphine derivative of 2-(4-Methylphenoxy)propanoic acidEnantioselective hydrogenation, Cross-coupling
Organocatalysis Derivative with a Lewis basic or Brønsted acidic moietyMichael additions, Aldol reactions
Chiral Auxiliary Enantiomerically pure this compoundDiastereoselective synthesis

Q & A

Q. Table 1: Comparison of Acyl Chloride Synthesis Methods

ReagentTemperature (°C)Reaction Time (h)Yield (%)Byproducts Identified
SOCl₂60–804–685–90HCl, SO₂
Oxalyl chloride25–402–375–80CO, CO₂

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, Tyvek® suits, and chemical goggles. Avoid natural rubber, which may degrade .
  • Ventilation : Employ local exhaust ventilation to limit airborne exposure (recommended exposure limit: <1 ppm).
  • Emergency measures : Install eyewash stations and emergency showers. Contaminated clothing must be removed and professionally decontaminated .
  • Storage : Store in airtight, glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reaction outcomes during synthesis?

Methodological Answer:
Unexpected byproducts (e.g., dimerization or oxidative coupling) may arise due to redox side reactions (e.g., with thionyl chloride). Strategies include:

  • Byproduct analysis : Use GC-MS or HPLC to identify impurities (e.g., diaryl ethers or quinones, as observed in analogous reactions) .
  • Reaction optimization : Adjust stoichiometry (e.g., reduce SOCl₂ to 1.2 equivalents) or use milder reagents (e.g., oxalyl chloride with catalytic DMF).
  • Mechanistic studies : Perform DFT calculations to model reaction pathways and identify competing mechanisms .

Advanced: What advanced techniques characterize this compound’s structure and reactivity?

Methodological Answer:

  • X-ray crystallography : Resolve molecular conformation using single-crystal diffraction (e.g., ORTEP-III software for 3D visualization) .
  • Spectroscopy :
    • ¹³C NMR : Confirm carbonyl resonance at ~170–180 ppm.
    • Raman spectroscopy : Detect C-Cl stretching at ~550–600 cm⁻¹ .
  • Computational modeling : Use Gaussian or ORCA for electrostatic potential maps to predict nucleophilic attack sites .

Basic: What are typical downstream applications in organic synthesis?

Methodological Answer:

  • Esterification : React with alcohols (e.g., methanol) to form esters under Schotten-Baumann conditions .
  • Amide synthesis : Couple with amines (e.g., benzylamine) in dichloromethane with triethylamine as a base.
  • Peptide coupling : Activate carboxyl groups in solid-phase peptide synthesis (SPPS) .

Advanced: How can reaction conditions minimize byproduct formation?

Methodological Answer:

  • Inert atmosphere : Use N₂/Ar to prevent oxidation.
  • Low-temperature synthesis : Conduct reactions at 0–5°C to suppress side reactions (e.g., Friedel-Crafts alkylation).
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/chloroform) .

Basic: What analytical techniques confirm purity and structure?

Methodological Answer:

  • Elemental analysis : Validate C, H, Cl, and O content (±0.3% error).
  • Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 214.6).
  • HPLC : Use C18 columns (UV detection at 254 nm) to assess purity (>98%) .

Advanced: How do steric/electronic effects influence reactivity?

Methodological Answer:

  • Steric hindrance : The 4-methylphenoxy group reduces nucleophilic substitution rates at the carbonyl carbon.
  • Electronic effects : Electron-donating methyl groups stabilize the acyl chloride via resonance, enhancing electrophilicity.
  • Kinetic studies : Compare reaction rates with analogs (e.g., 2-(4-chlorophenoxy)propanoyl chloride) using stopped-flow techniques .

Basic: What are best practices for storage and handling?

Methodological Answer:

  • Storage : Use amber glass vials with PTFE-lined caps; avoid plastic containers.
  • Moisture control : Add molecular sieves (3Å) to prevent hydrolysis.
  • Disposal : Neutralize with aqueous NaHCO₃ before disposal .

Advanced: How is X-ray crystallography applied to study derivatives?

Methodological Answer:

  • Crystal growth : Use slow evaporation (hexane/EtOAc) to obtain single crystals.
  • Data collection : Perform high-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Software : Refine structures with SHELXL and visualize with ORTEP-3 (e.g., bond angles, torsional strain analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.